

A Comprehensive Technical Guide to the Physicochemical Properties of Iminodiacetate

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Compound of Interest

Compound Name: *Iminodiacetate*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Iminodiacetate (IDA), a dicarboxylic acid amine, is a fundamental chelating agent with significant applications across various scientific disciplines, including analytical chemistry, environmental science, and pharmaceutical development. Its ability to form stable complexes with a wide range of metal ions makes it a crucial component in processes such as metal ion sequestration, purification of proteins, and the formulation of diagnostic and therapeutic agents. This technical guide provides an in-depth analysis of the core physicochemical properties of **iminodiacetate**, offering a valuable resource for researchers, scientists, and professionals in drug development. The guide presents quantitative data in structured tables, details key experimental methodologies, and utilizes visualizations to illustrate fundamental concepts.

Core Physicochemical Properties

Iminodiacetate, systematically named 2,2'-Azanediyl diacetic acid, is a white crystalline solid. [1] Its structure, featuring a secondary amine group and two carboxylic acid functionalities, underpins its potent chelating capabilities.

General Properties

A summary of the general physicochemical properties of iminodiacetic acid is presented in Table 1.

Table 1: General Physicochemical Properties of Iminodiacetic Acid

Property	Value	Reference(s)
Chemical Formula	C ₄ H ₇ NO ₄	[1]
Molar Mass	133.103 g·mol ⁻¹	[1]
Appearance	Colorless or white crystals	[1][2]
Density	1.436 g·mL ⁻¹	[1]
Melting Point	243-247.5 °C (decomposes)	[2][3]
Flash Point	177.9 °C	[2]

Acidity and Basicity

Iminodiacetate is an amphoteric molecule with two acidic protons on the carboxyl groups and a basic secondary amine. The dissociation constants (pKa) are critical for understanding its ionization state at different pH values, which in turn governs its chelation efficiency.

Table 2: Dissociation Constants (pKa) of Iminodiacetic Acid at 25°C

Dissociation Constant	Value	Reference(s)
pKa ₁ (first carboxyl group)	1.873 - 2.98	[1][3][4]
pKa ₂ (second carboxyl group)	9.89	[3][4]

Note: The reported pKa₁ value varies across different sources, which may be attributed to different experimental conditions such as ionic strength.

Solubility

The solubility of iminodiacetic acid in water is temperature-dependent, a crucial factor for its application in aqueous solutions. It is practically insoluble in many common organic solvents like acetone, methanol, ether, and benzene.[3][5]

Table 3: Solubility of Iminodiacetic Acid in Water

Temperature (°C)	Solubility (g/100 mL)	Reference(s)
5	2.43	[3][6]
20	2.9	[6]
40	6.3	[6]
60	12.8	[6]
80	23.0	[6]
100	32.5	[6]

Metal Chelation Properties

The primary function of **iminodiacetate** is its ability to act as a tridentate ligand, coordinating with a metal ion through the nitrogen atom and the two carboxylate groups to form two stable five-membered chelate rings.[1][7] This chelation is fundamental to its use in various applications, from industrial processes to medical diagnostics.[2][8] The stability of these metal complexes is quantified by the stability constant (log K).

Table 4: Stability Constants (log K) of **Iminodiacetate** with Various Metal Ions

Metal Ion	log K ₁	log K ₂	Reference(s)
Ca(II)	3.3	-	[9]
Co(II)	7.0	5.5	[10]
Cu(II)	10.6	6.6	[9]
Fe(III)	-	-	[9]
Mg(II)	2.9	-	
Ni(II)	8.2	6.2	
Pb(II)	7.5	-	[8]
Zn(II)	7.0	5.5	[10]

Note: $\log K_1$ refers to the formation of the 1:1 metal-ligand complex, while $\log K_2$ refers to the formation of the 1:2 metal-ligand complex. The stability of Fe(III) complexes is very high but specific $\log K$ values were not found in the provided search results.

Experimental Protocols

Determination of pKa Values by Potentiometric Titration

Potentiometric titration is a standard method for determining the dissociation constants of acids and bases.

Methodology:

- Preparation of the Analyte Solution: Prepare a standard solution of **iminodiacetate** of known concentration (e.g., 0.01 M) in deionized water. To ensure all acidic and basic groups are in a defined protonation state at the start, the solution can be acidified with a known amount of a strong acid (e.g., HCl) to a pH below the first pKa.
- Titration Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10). Place the **iminodiacetate** solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
- Titration: Add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
- Data Analysis: Plot the measured pH values against the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be determined from the inflection points of the titration curve, often more accurately identified from the maxima of the first derivative plot ($\Delta\text{pH}/\Delta V$ vs. V).

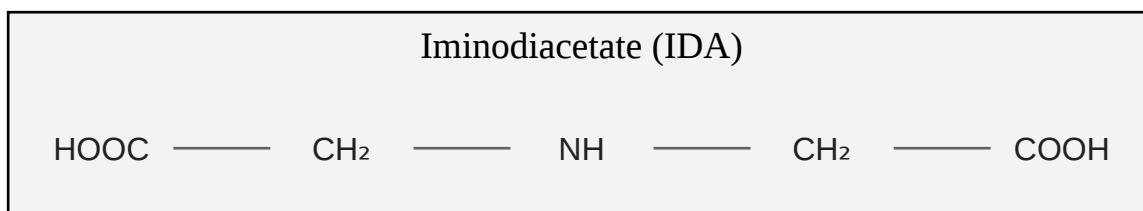
Determination of Metal Complex Stability Constants by Spectrophotometric Titration

This method is suitable when the formation of the metal-**iminodiacetate** complex results in a change in the solution's absorbance spectrum.

Methodology:

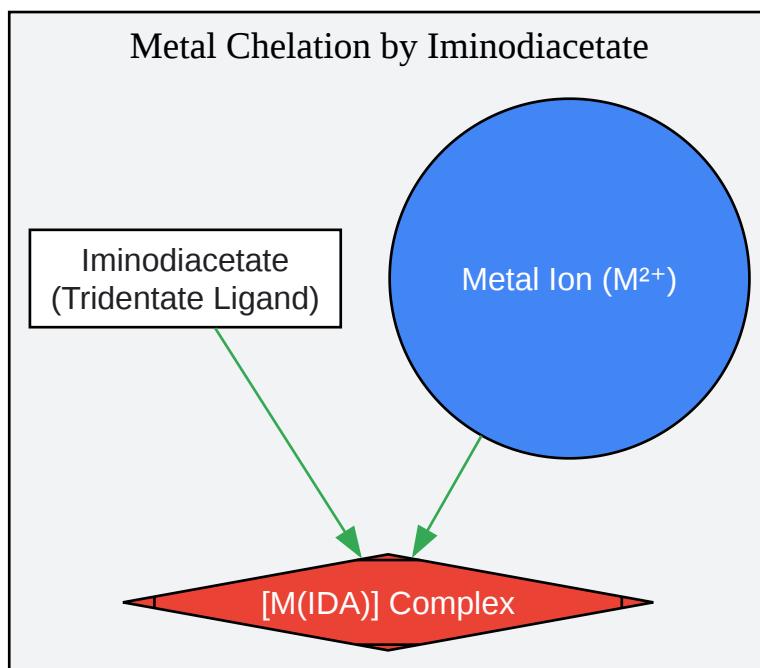
- Preparation of Solutions: Prepare stock solutions of the metal salt and **iminodiacetate** of known concentrations. Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of **iminodiacetate** (the mole-ratio method) or a series where the total molar concentration of metal and ligand is constant but their mole fractions are varied (Job's plot/method of continuous variations). Maintain a constant pH and ionic strength using a suitable buffer.
- Spectrophotometric Measurement: For each solution, measure the absorbance at the wavelength of maximum absorbance (λ_{max}) of the metal-ligand complex.
- Data Analysis (Mole-Ratio Method): Plot the absorbance versus the molar ratio of ligand to metal. The plot will typically show two linear regions. The intersection of these lines indicates the stoichiometry of the complex. The stability constant can then be calculated from the absorbance data at different ligand concentrations.
- Data Analysis (Job's Plot): Plot the absorbance versus the mole fraction of the ligand. The maximum absorbance will occur at the mole fraction corresponding to the stoichiometry of the complex. The stability constant can be determined from the absorbance values and the known concentrations of the reactants.

Visualizations



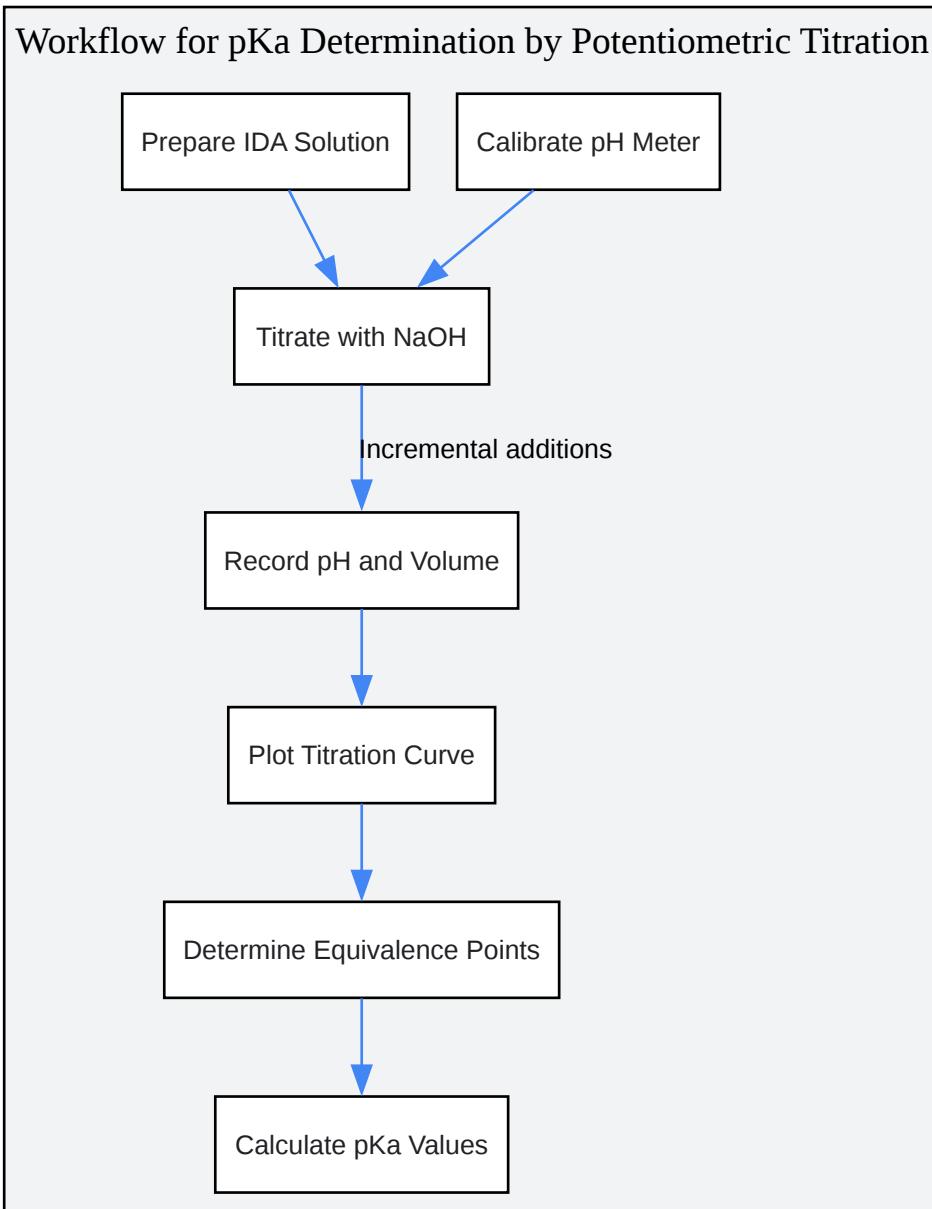
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Caption: Chemical structure of **Iminodiacetate (IDA)**.



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Caption: Chelation of a metal ion by **iminodiacetate**.



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Caption: Experimental workflow for pKa determination.

Role in Signaling Pathways

Iminodiacetate is primarily recognized for its role as an exogenous chelating agent. Based on the available scientific literature, there is no evidence to suggest that **iminodiacetate** or its simple metal complexes are involved in endogenous signaling pathways in biological systems. Its utility in the biomedical field, particularly in derivatives used for hepatobiliary iminodiacetic

acid (HIDA) scans, is based on its pharmacokinetic properties and its ability to carry a radionuclide, rather than any interaction with specific signaling cascades.[1][11]

Applications in Research and Drug Development

The well-defined physicochemical properties of **iminodiacetate** make it a versatile tool in research and drug development:

- Immobilized Metal Affinity Chromatography (IMAC): **Iminodiacetate** is commonly immobilized on chromatography resins to create a stationary phase for the purification of histidine-tagged recombinant proteins.
- Radiopharmaceuticals: Derivatives of **iminodiacetate**, such as mebrofenin and disofenin, are complexed with technetium-99m for use as diagnostic imaging agents for the hepatobiliary system.[1][11]
- Drug Delivery: The chelating properties of **iminodiacetate** are being explored for the development of drug delivery systems, where metal coordination can be used to control the release of therapeutic agents.
- Synthesis of Other Compounds: **Iminodiacetate** serves as a precursor in the industrial synthesis of the herbicide glyphosate and the indicator xylenol orange.[1]

Conclusion

Iminodiacetate possesses a unique combination of physicochemical properties that establish it as a powerful and versatile chelating agent. Its well-characterized acidity, solubility, and high affinity for a multitude of metal ions have led to its widespread use in diverse scientific and industrial applications. For researchers and professionals in drug development, a thorough understanding of these fundamental properties is essential for leveraging the full potential of **iminodiacetate** in existing and emerging technologies. This guide provides a consolidated resource of its core characteristics to aid in these endeavors.

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